molecular formula C4H3F2N3 B1330480 2,6-Difluoropyrimidin-4-amine CAS No. 675-12-7

2,6-Difluoropyrimidin-4-amine

Cat. No. B1330480
CAS RN: 675-12-7
M. Wt: 131.08 g/mol
InChI Key: BBASDBMEDBTAHV-UHFFFAOYSA-N
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Description

2,6-Difluoropyrimidin-4-amine, also known as 2,6-difluoro-4-pyrimidinamine, is an organic compound belonging to the pyrimidine family. It is a colorless and odorless solid that is soluble in water and alcohol. It has been used in a variety of scientific research applications, ranging from drug discovery to material science.

Scientific Research Applications

Anti-Inflammatory Applications

2,6-Difluoropyrimidin-4-amine has been studied for its potential anti-inflammatory properties. Pyrimidine derivatives, including those with fluorine substitutions, have shown inhibitory effects against vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. These compounds can be synthesized to enhance anti-inflammatory activities with minimal toxicity .

Antiviral Activities

The structural motif of 2,6-difluoropyrimidin-4-amine is of interest due to its ability to form hydrogen bonds with various biomolecules, which is crucial for antiviral activity. Aminopyrimidine derivatives have been found to act as inhibitors of various enzymes, which can be beneficial in developing new antiviral drugs .

Psychotherapeutic Potential

Derivatives of 2,6-difluoropyrimidin-4-amine are being explored for their psychotherapeutic potential. The compound’s ability to interact with different biomolecules makes it a candidate for the development of medications targeting mental health disorders .

Synthesis of Anti-Inflammatory Agents

Research suggests that 2,6-difluoropyrimidin-4-amine can be used to develop novel pyrimidine analogs with enhanced anti-inflammatory activities. Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of these new compounds .

Catalysis in Organic Synthesis

The fluorine atoms in 2,6-difluoropyrimidin-4-amine can act as activating groups in catalytic reactions. This property is useful in organic synthesis, where the compound can be used to facilitate various chemical transformations .

Development of Multitarget Inhibitors

2,6-Difluoropyrimidin-4-amine derivatives have been studied as multitarget inhibitors, particularly in the context of cancer research. These compounds can inhibit multiple pathways simultaneously, making them effective in targeting complex diseases like cancer .

properties

IUPAC Name

2,6-difluoropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F2N3/c5-2-1-3(7)9-4(6)8-2/h1H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBASDBMEDBTAHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342552
Record name 2,6-difluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoropyrimidin-4-amine

CAS RN

675-12-7
Record name 2,6-difluoropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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